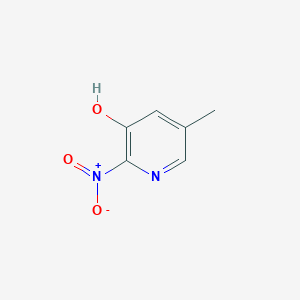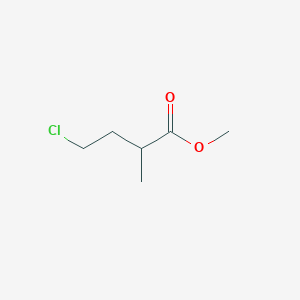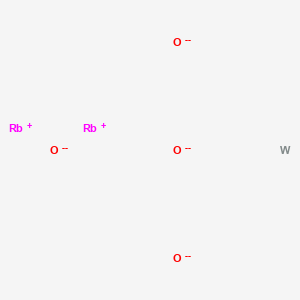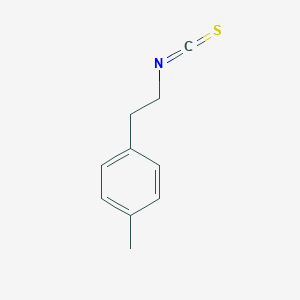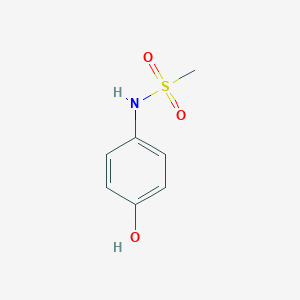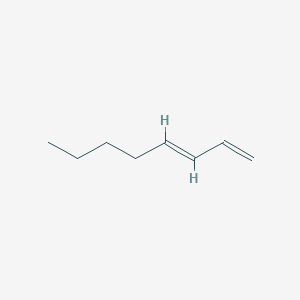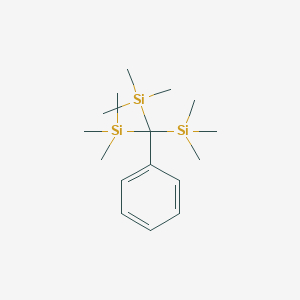
Silane, (phenylmethylidene)tris(trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (phenylmethylidene)tris(trimethyl-) is a colorless liquid used in various scientific research applications. It is also known as phenylmethyltris(trimethylsilyloxy)silane or PMTMS. Silanes are a group of compounds that contain silicon and hydrogen atoms and are widely used in various fields, including material science, electronics, and pharmaceuticals. Silanes have unique properties that make them useful in many applications, and PMTMS is no exception.
作用機序
PMTMS acts as a coupling agent by forming covalent bonds between the surfaces of two different materials. The trimethylsilyl groups on PMTMS react with the hydroxyl groups on the surface of the materials, forming a covalent bond. This covalent bond helps to improve the adhesion between the materials, making them more durable and resistant to wear and tear.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of PMTMS. However, it is known that PMTMS is not toxic to cells and has low cytotoxicity. PMTMS is also biocompatible, meaning that it does not cause an immune response when introduced into the body. This makes it suitable for use in medical applications, such as drug delivery and tissue engineering.
実験室実験の利点と制限
One of the main advantages of using PMTMS in lab experiments is its ability to form strong covalent bonds between different materials. This makes it useful in the fabrication of microfluidic devices and the synthesis of nanoparticles. PMTMS is also stable and easy to handle, making it a popular choice for researchers. However, PMTMS is not suitable for all applications, and its use may be limited by its high cost and limited availability.
将来の方向性
There are several future directions for the use of PMTMS in scientific research. One potential application is in the field of tissue engineering, where PMTMS could be used to create scaffolds for growing cells and tissues. PMTMS could also be used in the development of new drug delivery systems, where it could help to improve the targeting and efficiency of drugs. Additionally, PMTMS could be used in the fabrication of new materials with unique properties, such as self-healing materials or materials with enhanced durability.
Conclusion:
In conclusion, PMTMS is a versatile compound with many applications in scientific research. Its ability to form strong covalent bonds between different materials makes it useful in the fabrication of microfluidic devices and the synthesis of nanoparticles. PMTMS is also biocompatible and has low cytotoxicity, making it suitable for use in medical applications. While there are limitations to its use, such as its high cost and limited availability, the future directions for PMTMS in scientific research are promising, and it is likely to continue to be an important compound in many fields.
合成法
The synthesis of PMTMS involves the reaction of phenylmethyltrichlorosilane with trimethylsilyl alcohol in the presence of a catalyst. The reaction produces PMTMS and HCl as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the product.
科学的研究の応用
PMTMS is widely used in scientific research as a coupling agent, which is a substance that helps to bond two different materials together. PMTMS is used as a coupling agent in the fabrication of microfluidic devices, which are small devices used to manipulate fluids at a microscale level. PMTMS is also used in the synthesis of nanoparticles, which are used in various applications, including drug delivery and cancer therapy.
特性
CAS番号 |
14595-76-7 |
|---|---|
製品名 |
Silane, (phenylmethylidene)tris(trimethyl- |
分子式 |
C16H32Si3 |
分子量 |
308.68 g/mol |
IUPAC名 |
trimethyl-[phenyl-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32Si3/c1-17(2,3)16(18(4,5)6,19(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChIキー |
BJHODTDULBKACB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
その他のCAS番号 |
14595-76-7 |
同義語 |
Silane, (phenylmethylidene)tris(trimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



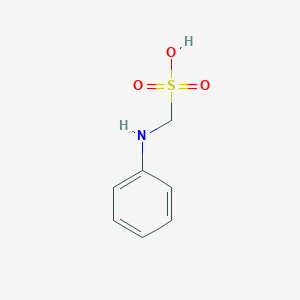
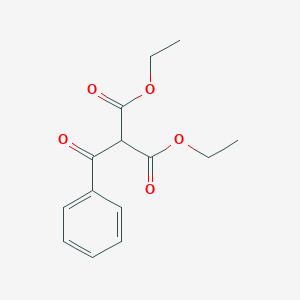
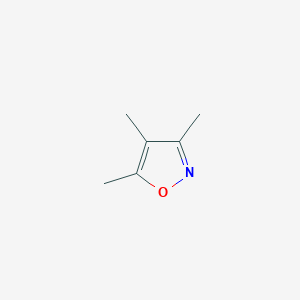
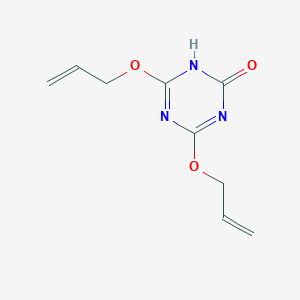
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
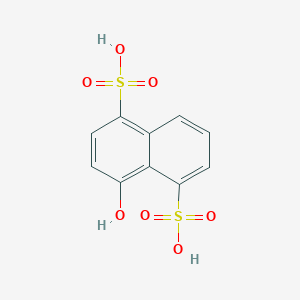
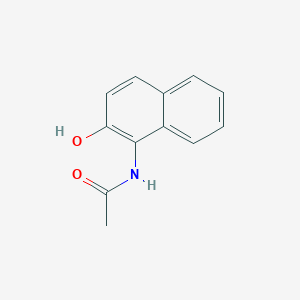
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
